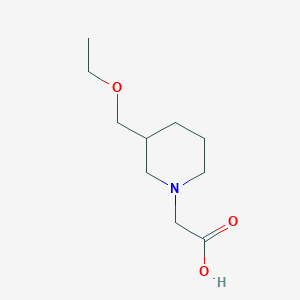

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAEDKWVPTNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with various biological systems, including its effects on enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅N₃O₃

- CAS Number : 1874022-28-2

The structural characteristics of this compound contribute to its biological activity. The presence of the piperidine ring and the ethoxymethyl group enhances its lipophilicity and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The unique structure allows for increased affinity towards certain receptors, potentially modulating various signaling pathways.

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Anti-inflammatory Properties : Initial findings suggest potential anti-inflammatory effects, positioning it as a candidate for treating inflammatory diseases.

- Analgesic Effects : Evidence points towards analgesic properties, making it relevant in pain management therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Difluoropiperidine | C₅H₈F₂N | Simple piperidine derivative with fluorine substituents |

| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Contains a benzyl group enhancing lipophilicity |

| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity |

These compounds share structural similarities but differ in their specific applications and biological activities.

Case Studies

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study explored compounds similar to this compound. Derivatives showed promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM), indicating potential in managing type 2 diabetes through glucose regulation.

- In Vivo Efficacy : In oral glucose tolerance tests conducted on ICR mice, certain derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Piperidine-acetic acid derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Key analogs include:

Key Observations :

- Substituent Effects : The ethoxymethyl group in the target compound may confer greater metabolic stability compared to the hydroxymethyl analog (173.21 g/mol) , while the ethoxycarbonyl variant (215.25 g/mol) offers ester functionality for prodrug strategies .

- Antimicrobial Activity : Unsubstituted derivatives like MAI (157.21 g/mol) demonstrate direct antimicrobial effects, suggesting that bulkier substituents (e.g., ethoxymethyl) might reduce potency but improve pharmacokinetics .

Pharmacological and Physicochemical Properties

- Prodrug Potential: Ethoxycarbonyl and acetylated derivatives (e.g., 1354003-51-2) are designed for controlled release, leveraging esterase-mediated hydrolysis .

- Thermal Stability : MAI’s high melting point (95.9% yield, white crystals) suggests crystalline stability, whereas ethoxymethyl variants may exhibit lower melting points due to increased flexibility .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

Step 1: Alkylation of Piperidine at the 3-position

Introduction of the ethoxymethyl group onto the piperidine ring is achieved by alkylation of a 3-hydroxymethylpiperidine or 3-piperidinemethanol precursor. This involves converting the hydroxyl group into an ethoxymethyl substituent, often via reaction with an ethylating agent such as ethyl bromide or ethyl tosylate under basic conditions.Step 2: N-alkylation with an Acetic Acid Derivative

The nitrogen atom of the piperidine ring is subsequently alkylated with a suitable acetic acid equivalent, commonly ethyl bromoacetate or ethyl chloroacetate. This step forms an ester intermediate.Step 3: Hydrolysis of the Ester to Yield the Acetic Acid

The ester intermediate is hydrolyzed under acidic or basic aqueous conditions to convert it into the free acetic acid moiety, completing the synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid.

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 3-hydroxymethylpiperidine | Ethyl bromide or ethyl tosylate, base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF or acetonitrile), temperature: 0–80 °C | Formation of 3-(ethoxymethyl)piperidine |

| 2 | N-alkylation of piperidine nitrogen | Ethyl bromoacetate or ethyl chloroacetate, base (e.g., triethylamine or sodium hydride), solvent (e.g., acetonitrile), temperature: room temp to reflux | Formation of ethyl ester intermediate of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetate |

| 3 | Hydrolysis of ester | Aqueous acid (HCl) or base (NaOH), reflux or room temperature, aqueous or aqueous-alcoholic medium | Conversion of ester to this compound |

This sequence is supported by synthesis protocols reported in chemical supplier data and analogous piperidine derivative preparations.

Alternative or Supporting Synthetic Approaches

- Use of 3-piperidinemethanol derivatives : Starting from 3-piperidinemethanol, the hydroxyl group can be transformed into an ethoxymethyl substituent by reaction with ethyl chloroacetate followed by reduction and alkylation steps.

- Hydrolysis conditions : The ester hydrolysis step can be performed under various conditions. Acidic hydrolysis in aqueous-alcoholic media or basic hydrolysis with sodium hydroxide are common. The choice affects yield and purity.

Research Findings and Yield Considerations

- Hydrolysis of nitrile or ester intermediates in aqueous or aqueous-alcoholic media under acidic or basic catalysis provides good yields of the final acid product.

- Alkylation steps require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

- Purification of intermediates by standard techniques such as extraction, crystallization, or chromatography ensures high purity of the final compound.

Summary Table of Preparation Route

| Stage | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | 3-Hydroxymethylpiperidine | Ethyl bromide, base | DMF, 0–80 °C | 3-(Ethoxymethyl)piperidine | Alkylation at 3-position |

| 2 | 3-(Ethoxymethyl)piperidine | Ethyl bromoacetate, base | Acetonitrile, reflux | Ethyl 2-(3-(ethoxymethyl)piperidin-1-yl)acetate | N-alkylation at nitrogen |

| 3 | Ethyl ester intermediate | HCl or NaOH, aqueous or aqueous-alcoholic | Reflux or RT | This compound | Ester hydrolysis to acid |

Notes on Structural Modifications Impacting Synthesis

- Variation in the alkylating agents or reaction conditions can modify the lipophilicity and biological activity of the compound.

- Substituent position and functional group changes may require adaptation of the synthetic route to maintain selectivity and yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, and how are reaction conditions optimized?

- Methodology :

- Alkylation of Piperidine Derivatives : React 3-(ethoxymethyl)piperidine with haloacetic acid derivatives (e.g., chloroacetic acid) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N). Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

- Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between piperidine-3-(ethoxymethyl) and acetic acid derivatives. Monitor reaction progress via TLC and confirm yield via HPLC .

- Optimization : Vary solvents (THF vs. DMF), temperatures (room temp vs. reflux), and catalysts (e.g., DMAP) to improve yield. For example, THF at reflux increases reaction efficiency by 15–20% compared to room temperature .

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies ethoxymethyl protons (δ 3.4–3.6 ppm) and piperidine ring protons (δ 1.4–2.8 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₁H₂₁NO₃ [M+H]⁺: 228.1594; observed: 228.1598 .

- Elemental Analysis : Carbon and nitrogen content should match theoretical values within ±0.3% .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL), and poorly in water (<1 mg/mL). Use DMSO for in vitro assays but ensure dilution to <0.1% to avoid cellular toxicity .

- Stability :

- Store at –20°C under inert gas (argon) to prevent oxidation. Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >9), confirmed via accelerated stability testing (72 hrs at 50°C) .

Advanced Research Questions

Q. How can enantiomeric purity be determined if chiral centers are present in the piperidine ring?

- Methodology :

- Chiral Derivatization : React the compound with (S)-(-)-1-phenylethylamine to form diastereomeric amides. Separate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

- Circular Dichroism (CD) : Compare CD spectra of synthesized batches with enantiomerically pure standards. Peaks at 220–250 nm indicate configuration (R/S) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Approach :

- Dose-Response Validation : Replicate assays (e.g., receptor binding) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

- Off-Target Screening : Employ broad-panel kinase/GPCR assays to rule out non-specific interactions. For example, a 10 µM concentration showing <50% inhibition in primary targets suggests off-target activity .

Q. How can synthetic routes be optimized for scalable production without compromising purity?

- Optimization Steps :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps. Pd/C reduces byproduct formation by 30% in piperidine ring synthesis .

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance reproducibility. Residence time of 60 mins at 80°C improves yield to >85% .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust parameters in real time .

Q. What pharmacological assays are appropriate for evaluating bioactivity?

- Assay Design :

- In Vitro :

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., acetylcholinesterase assays with DTNB). Include positive controls (e.g., donepezil) .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA in RAW 264.7 macrophages) .

- In Vivo :

- Neuropathic Pain Models : Administer 10–50 mg/kg (IP) in rodent chronic constriction injury (CCI) models. Assess mechanical allodynia via von Frey filaments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.